Cas no 89265-33-8 (1-chloro-2-(propane-1-sulfonyl)benzene)

1-Chloro-2-(propane-1-sulfonyl)benzene is a sulfone derivative characterized by its chloro-substituted benzene ring and propane sulfonyl functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its sulfonyl moiety enhances reactivity in nucleophilic substitution and coupling reactions, while the chloro group provides a versatile handle for further functionalization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features make it valuable for constructing complex molecular architectures in medicinal chemistry and material science applications. Proper handling precautions should be observed due to potential reactivity hazards associated with sulfonyl and chloro functionalities.
1-chloro-2-(propane-1-sulfonyl)benzene structure
89265-33-8 structure
Product Name:1-chloro-2-(propane-1-sulfonyl)benzene
CAS No:89265-33-8
MF:C9H11ClO2S
MW:218.700440645218
MDL:MFCD02661004
CID:606164
PubChem ID:21285344
Update Time:2025-06-14

1-chloro-2-(propane-1-sulfonyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-chloro-2-(propylsulfonyl)-
    • 1-chloro-2-propylsulfonylbenzene
    • 1-chloro-2-(propane-1-sulfonyl)benzene
    • DTXSID00611998
    • EN300-95318
    • 89265-33-8
    • SCHEMBL8766886
    • MDL: MFCD02661004
    • Inchi: 1S/C9H11ClO2S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3
    • InChI Key: REZUJFQNSOAMPW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1S(CCC)(=O)=O

Computed Properties

  • Exact Mass: 218.0168285g/mol
  • Monoisotopic Mass: 218.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.5Ų

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Additional information on 1-chloro-2-(propane-1-sulfonyl)benzene

Research Brief on 1-Chloro-2-(propane-1-sulfonyl)benzene (CAS: 89265-33-8): Recent Advances and Applications

1-Chloro-2-(propane-1-sulfonyl)benzene (CAS: 89265-33-8) is a sulfonyl-containing aromatic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry, agrochemicals, and material science. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential industrial applications. Recent studies highlight its role as a key intermediate in the development of novel pharmaceuticals and its unique chemical properties that enable diverse functionalization.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-chloro-2-(propane-1-sulfonyl)benzene as a precursor for the synthesis of sulfonamide-based kinase inhibitors. The research demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are implicated in various cancers. The study utilized a combination of computational modeling and in vitro assays to optimize the compound's binding affinity, achieving a 50% inhibitory concentration (IC50) in the nanomolar range for specific kinase targets.

In the agrochemical sector, 1-chloro-2-(propane-1-sulfonyl)benzene has been investigated for its herbicidal properties. A 2022 patent application by a leading agrochemical company disclosed novel formulations incorporating this compound, which showed enhanced selectivity and reduced environmental toxicity compared to traditional sulfonylurea herbicides. Field trials indicated effective weed control at lower application rates, suggesting potential for sustainable agriculture practices.

The compound's unique electronic properties have also attracted interest in material science. Researchers at the University of Tokyo recently reported its use as a building block for organic semiconductors. The sulfonyl group's electron-withdrawing characteristics were found to improve charge transport properties in thin-film transistors, with a notable increase in carrier mobility compared to non-sulfonylated analogs. This advancement opens new avenues for flexible electronics and optoelectronic devices.

From a synthetic chemistry perspective, recent methodological improvements have streamlined the production of 1-chloro-2-(propane-1-sulfonyl)benzene. A 2023 Organic Process Research & Development paper detailed a continuous-flow synthesis approach that reduced reaction times from hours to minutes while maintaining high yields (>85%). This innovation addresses previous scalability challenges and could facilitate broader industrial adoption of the compound.

Ongoing research continues to explore the compound's potential in drug discovery, particularly in targeting protein-protein interactions that are traditionally considered "undruggable." Preliminary results from a multi-institutional collaboration suggest that 1-chloro-2-(propane-1-sulfonyl)benzene derivatives may disrupt critical interactions in neurodegenerative disease pathways, with in vivo studies planned for late 2024.

In conclusion, 1-chloro-2-(propane-1-sulfonyl)benzene (CAS: 89265-33-8) represents a multifaceted compound with growing importance across chemical biology and applied sciences. Its diverse reactivity profile and biological activity make it a valuable scaffold for innovation in pharmaceuticals, agriculture, and advanced materials. Future research directions likely will focus on expanding its therapeutic applications and further optimizing synthetic methodologies for industrial-scale production.

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